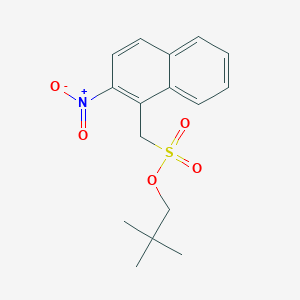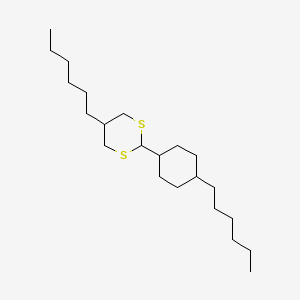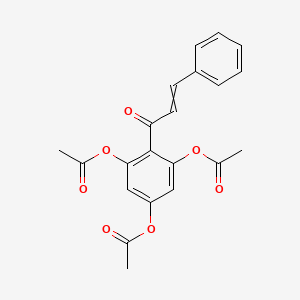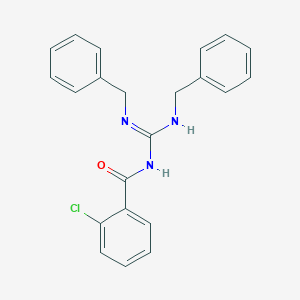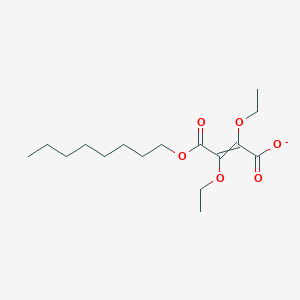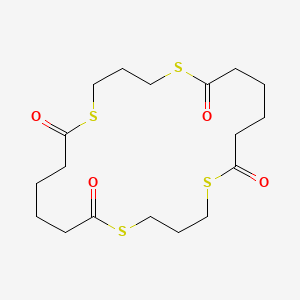
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is a complex organic compound characterized by its unique structure, which includes four sulfur atoms and four ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the cyclic structure. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted sulfur atoms.
Scientific Research Applications
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone: Similar structure but with oxygen atoms instead of sulfur.
1,5,12,16-Tetraazacyclodocosane-6,11,17,22-tetrone: Contains nitrogen atoms instead of sulfur.
Uniqueness
1,5,12,16-Tetrathiacyclodocosane-6,11,17,22-tetrone is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity and the ability to form stable complexes with metal ions. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
89863-29-6 |
|---|---|
Molecular Formula |
C18H28O4S4 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
1,5,12,16-tetrathiacyclodocosane-6,11,17,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-1-2-8-16(20)24-12-6-14-26-18(22)10-4-3-9-17(21)25-13-5-11-23-15/h1-14H2 |
InChI Key |
MZFXIUTUCWPLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCCSC(=O)CCCCC(=O)SCCCSC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


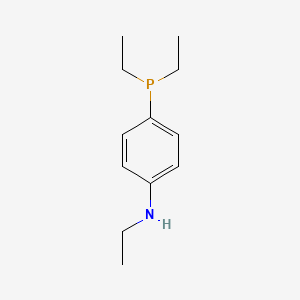

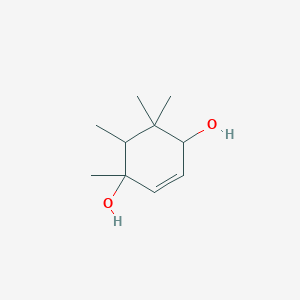
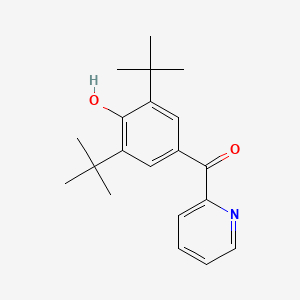
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
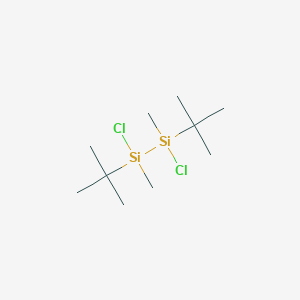

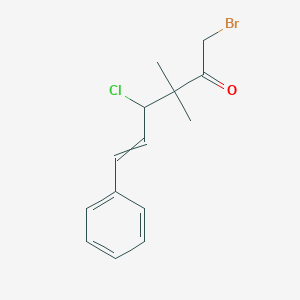
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
